Phthalocyanine Iron(II)

Content Navigation

Iron(II) phthalocyanine addresses the challenge of obtaining atomically dispersed Fe-N4 active sites without metal agglomeration. Unlike iron salts, its pre-formed macrocycle ensures direct conversion to Fe-N-C catalysts via pyrolysis. Key advantages:

- Preserves Fe-N4 coordination, maximizing active site density.

- 4-electron ORR selectivity, surpassing Pt/C.

- Withstands pyrolysis >800°C for robust SAC production.

Ideal for fuel cell cathodes and electrochemical sensors.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

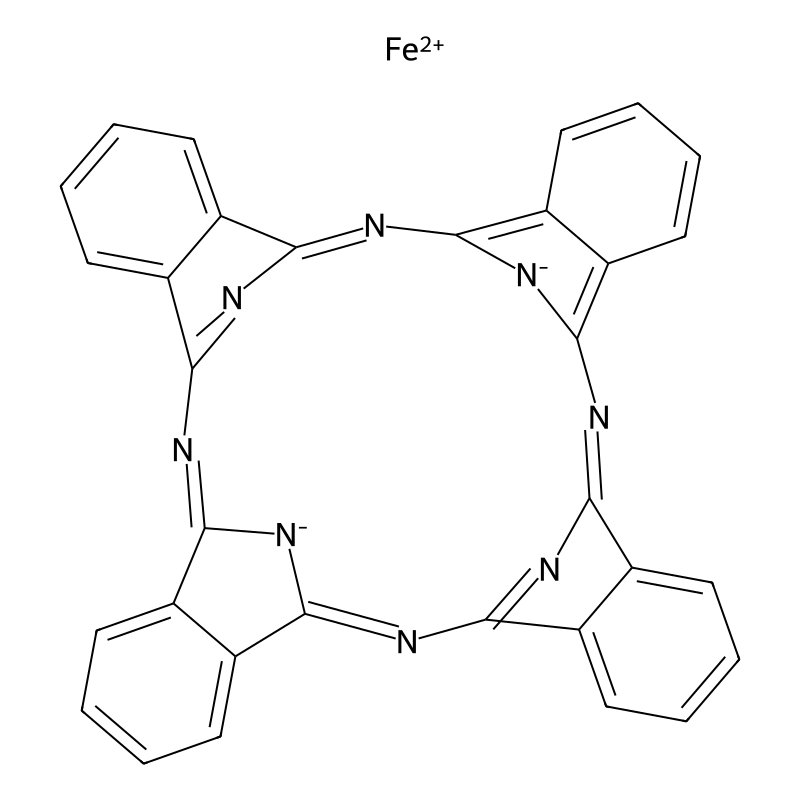

Iron(II) phthalocyanine (CAS: 132-16-1) is a planar, macrocyclic transition metal complex characterized by a highly defined Fe-N4 coordination environment. In industrial and advanced research procurement, FePc is primarily sourced as a high-performance molecular electrocatalyst and a high-yield precursor for single-atom catalysts (SACs). Unlike generic iron salts, its aza-bridged porphyrinoid structure provides intrinsic redox activity (Fe2+/Fe3+ transitions) and high thermal stability, making it highly processable for carbon-supported cathode manufacturing, electrochemical sensing, and high-temperature pyrolysis workflows targeting dense, atomically dispersed active sites [1].

Research Fit

Substituting Iron(II) phthalocyanine with closely related metal phthalocyanines (such as CoPc or CuPc) or generic iron salts fundamentally alters reaction pathways and active site yields. In oxygen reduction reaction (ORR) applications, CoPc typically drives a less efficient two-electron pathway generating corrosive hydrogen peroxide, whereas FePc facilitates the targeted four-electron pathway directly to water[1]. Furthermore, attempting to replace FePc with cheaper iron salts (e.g., iron acetate) during the synthesis of Fe-N-C catalysts results in uncontrolled pyrolysis, leading to the agglomeration of inactive iron oxide or carbide nanoparticles rather than the desired atomically dispersed Fe-N4 active sites [2].

Substitution Risk

ORR Electron Transfer Efficiency

When evaluated for ORR in alkaline media, the central metal atom strictly dictates the reduction pathway. FePc demonstrates a near-theoretical electron transfer number, driving the reaction completely to water, whereas Cobalt phthalocyanine (CoPc) heavily favors a partial reduction pathway [1].

| Evidence Dimension | Electron transfer number (n) and H2O2 yield |

| Target Compound Data | n ≈ 3.96–4.00; H2O2 yield < 3% |

| Comparator Or Baseline | CoPc: n ≈ 2.10–3.04 (high H2O2 yield) |

| Quantified Difference | FePc provides a 33–88% higher electron transfer efficiency, virtually eliminating peroxide generation. |

| Conditions | Rotating ring-disk electrode (RRDE) in 0.1 M KOH. |

Procuring FePc over CoPc ensures maximum power density and prevents peroxide-induced degradation of fuel cell membranes.

Single-Atom Site Yield

Manufacturing Fe-N-C catalysts requires high-temperature pyrolysis, where precursor selection dictates the density of active sites. Using FePc as a molecular precursor maintains the Fe-N4 coordination during carbonization, whereas generic iron salts undergo uncontrolled phase transitions [1].

| Evidence Dimension | Active site dispersion and nanoparticle formation |

| Target Compound Data | Yields highly dense, atomically dispersed Fe-N4 sites with minimal aggregation. |

| Comparator Or Baseline | Iron salts (e.g., FeCl2) result in extensive agglomeration into inactive metallic iron or iron oxide nanoparticles above 600 °C. |

| Quantified Difference | FePc precursors significantly increase the ratio of isolated single-atom sites to inactive bulk clusters. |

| Conditions | Pyrolysis at 800–1000 °C under inert atmosphere. |

Using FePc as a precursor maximizes the catalytic mass activity of the final Fe-N-C material, reducing waste and improving batch-to-batch reproducibility.

Macrocycle Acidic Stability

While both phthalocyanines and porphyrins are used as ORR electrocatalysts, their structural differences impact longevity. The meso-nitrogen atoms (aza-bridges) in FePc provide higher resistance to demetalation and oxidative corrosion compared to the carbon bridges in iron porphyrins (e.g., FeTPP) [1].

| Evidence Dimension | Structural integrity under acidic ORR conditions |

| Target Compound Data | FePc (aza-bridged) maintains complex integrity and stable ORR onset potentials. |

| Comparator Or Baseline | Iron porphyrins (carbon-bridged) exhibit rapid degradation and lower overall stability in acid. |

| Quantified Difference | FePc-derived structures show higher retention of the coordinated metal center during prolonged acidic cycling. |

| Conditions | Electrocatalytic cycling in 0.5 M H2SO4. |

FePc is a highly stable procurement choice for applications requiring long-term structural integrity in harsh, low-pH electrochemical environments.

Alkaline ORR Activity vs. Pt/C

For commercial viability, non-precious metal catalysts must rival platinum. When supported on advanced carbons (e.g., graphene or carbon nanotubes), FePc matches or exceeds the kinetic performance of benchmark platinum catalysts in alkaline media[1].

| Evidence Dimension | ORR Half-wave potential (E1/2) |

| Target Compound Data | FePc/Nanocarbon composites: E1/2 ≈ 0.88–0.90 V vs RHE |

| Comparator Or Baseline | Commercial 20 wt% Pt/C: E1/2 ≈ 0.85–0.86 V vs RHE |

| Quantified Difference | FePc composites achieve a 20–50 mV more positive half-wave potential than standard Pt/C. |

| Conditions | O2-saturated 0.1 M KOH at 1600 rpm. |

Allows manufacturers to replace expensive platinum in alkaline anion-exchange membrane fuel cells (AEMFCs) without sacrificing cathodic performance.

Fe-N-C Single-Atom Precursor

Directly following from its ability to resist high-temperature agglomeration, FePc is a highly effective molecular precursor for synthesizing atomically dispersed Fe-N-C catalysts. It is heavily procured for pyrolysis workflows where maintaining a strict Fe-N4 coordination environment is required to maximize active site density for fuel cell cathodes[1].

Pt-Free Cathodes for AEMFCs

Because FePc supports a highly efficient four-electron oxygen reduction pathway and exhibits half-wave potentials exceeding commercial Pt/C, it is a primary candidate for non-precious metal cathodes in alkaline anion-exchange membrane fuel cells. It provides high power density while eliminating the cost of platinum[2].

Peroxide & Nitric Oxide Sensors

The distinct, stable Fe2+/Fe3+ redox transitions of the FePc macrocycle make it highly suitable for electrochemical sensing. Its higher chemical stability compared to iron porphyrins ensures reliable, long-term sensor calibration in both industrial monitoring and biomedical diagnostics [3].

Application Fit Matrix

References

- [1] Evolution Pathway from Iron Compounds to Fe1(II)–N4 Sites through Gas-Phase Iron during Pyrolysis. Journal of the American Chemical Society, 2019.

- [2] Enhanced Catalytic Performance of Pt-Free Iron Phthalocyanine by Graphene Support for Efficient Oxygen Reduction Reaction. ACS Catalysis, 2013.

- [3] A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. RSC Advances, 2025.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 45 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 11 of 56 companies with hazard statement code(s):;

H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (45.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (27.27%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

Explore Compound Types